molecular formula C17H25N3O B2990794 2-Cyclohexyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide CAS No. 2415620-47-0

2-Cyclohexyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide

Cat. No. B2990794
CAS RN: 2415620-47-0
M. Wt: 287.407
InChI Key: XJWJQRDQPAMNCD-UHFFFAOYSA-N
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Description

2-Cyclohexyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to have potential therapeutic applications in cancer treatment.

Mechanism Of Action

2-Cyclohexyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to the inhibition of ribosomal RNA synthesis and the subsequent inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-Cyclohexyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage, leading to the activation of the DNA damage response pathway and the induction of apoptosis in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.

Advantages And Limitations For Lab Experiments

One advantage of 2-Cyclohexyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide is its specificity for RNA polymerase I transcription, which makes it a promising therapeutic agent for cancer treatment. However, one limitation is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on 2-Cyclohexyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide. One direction is to further investigate its mechanism of action and the signaling pathways involved in its anti-cancer effects. Another direction is to explore its potential use in combination with other cancer therapies. Additionally, research on the pharmacokinetics and toxicity of 2-Cyclohexyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide is needed to determine its safety and efficacy in clinical settings.

Synthesis Methods

The synthesis of 2-Cyclohexyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide involves a series of chemical reactions, starting with the reaction of cyclohexylamine with 2-chloroacetyl chloride to form 2-cyclohexyl-N-(2-chloroacetyl)aniline. This compound is then reacted with methylamine to form 2-cyclohexyl-N-methyl-N-(2-chloroacetyl)aniline. The final step involves the reaction of this compound with 2-pyridinecarboxaldehyde to form 2-Cyclohexyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide.

Scientific Research Applications

2-Cyclohexyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide has been found to have potential therapeutic applications in cancer treatment. It targets RNA polymerase I transcription, which is essential for the production of ribosomal RNA and the growth and proliferation of cancer cells. 2-Cyclohexyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide has been found to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer.

properties

IUPAC Name

2-cyclohexyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-19(17(21)11-14-7-3-2-4-8-14)15-12-20(13-15)16-9-5-6-10-18-16/h5-6,9-10,14-15H,2-4,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWJQRDQPAMNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C(=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide

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